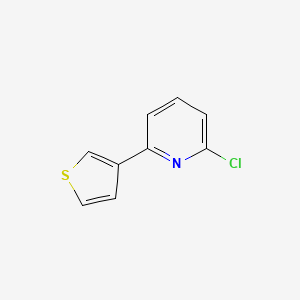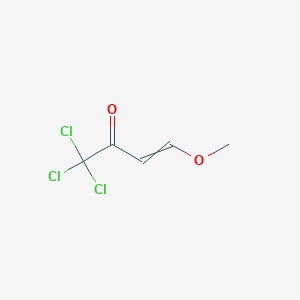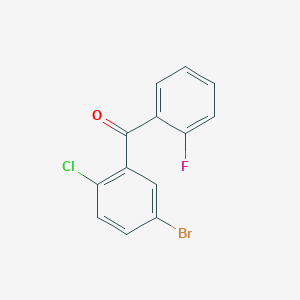
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a chemical compound with the empirical formula C5H6ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid form and a molecular weight of 143.57 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine typically involves the reaction of 4-chloro-6-methylamino pyrimidine with appropriate reagents under controlled conditions. The reaction conditions often include maintaining a specific temperature range and using solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine include:
- 4-Chloro-6-methyl-2-pyrimidinamine
- 6-Chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine
- 6-Chloro-N-(2-methoxyethyl)-2-(4-methylphenyl)-4-pyrimidinamine
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Propriétés
Formule moléculaire |
C18H23ClN4 |
|---|---|
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-6-chloro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/t14-,16+/m1/s1 |
Clé InChI |
VMBAGGQBDMFTSR-ZBFHGGJFSA-N |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |
SMILES canonique |
CC1CCN(CC1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)






![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)



